molecular formula C20H21Cl2N3O5S2 B14811394 2-(2,4-dichlorophenoxy)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}propanamide

2-(2,4-dichlorophenoxy)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}propanamide

Cat. No.: B14811394
M. Wt: 518.4 g/mol
InChI Key: HNEKBRIKIVINOP-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dichlorophenoxy group, a morpholinylsulfonyl group, and a carbonothioyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with 4-(4-morpholinylsulfonyl)aniline to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)propionic acid (dichloroprop): Similar in structure but lacks the morpholinylsulfonyl and carbonothioyl groups.

    2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a simpler structure.

    2-(2,4-dichlorophenoxy)butyric acid (2,4-DB): Another herbicide with structural similarities

Uniqueness

The uniqueness of 2-(2,4-dichlorophenoxy)-N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)propanamide lies in its complex structure, which imparts specific chemical and biological properties. The presence of the morpholinylsulfonyl and carbonothioyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H21Cl2N3O5S2

Molecular Weight

518.4 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]propanamide

InChI

InChI=1S/C20H21Cl2N3O5S2/c1-13(30-18-7-2-14(21)12-17(18)22)19(26)24-20(31)23-15-3-5-16(6-4-15)32(27,28)25-8-10-29-11-9-25/h2-7,12-13H,8-11H2,1H3,(H2,23,24,26,31)

InChI Key

HNEKBRIKIVINOP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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